pp(Chbr)pA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

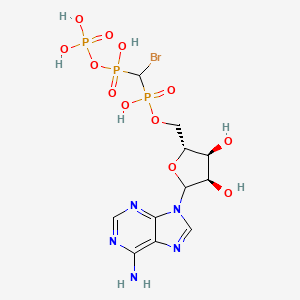

Pp(Chbr)pA, also known as this compound, is a useful research compound. Its molecular formula is C11H17BrN5O12P3 and its molecular weight is 584.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Anticancer Research

pp(Chbr)pA has shown promise in anticancer research, particularly in targeting pathways associated with tumor growth and metastasis. For instance, studies have indicated that compounds similar to this compound can effectively inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. A notable case study demonstrated that a related compound could bind to PD-L1 with an affinity of 0.51 μM, disrupting the PD-1/PD-L1 interaction in vivo and inhibiting tumor growth in preclinical models .

2.2 Enzyme Inhibition

Research has also focused on the role of this compound as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, studies have indicated that modifications to the adenosine structure can enhance selectivity towards certain kinases or phosphatases, potentially leading to new therapeutic agents for diseases such as cancer and inflammatory disorders.

Biochemical Applications

3.1 Signal Transduction Modulation

This compound serves as a potent modulator of signal transduction pathways by acting on adenosine receptors. These receptors are implicated in various physiological processes, including immune response and cellular proliferation. The ability of this compound to selectively activate or inhibit these receptors makes it a valuable tool in pharmacological research aimed at understanding receptor signaling dynamics.

3.2 Research on Cellular Mechanisms

In cellular studies, this compound has been utilized to elucidate mechanisms underlying cell proliferation and apoptosis. By manipulating concentrations of this compound, researchers have been able to observe changes in cell cycle progression and programmed cell death pathways, providing insights into potential therapeutic targets for cancer treatment.

Data Tables

The following tables summarize key findings from recent studies involving this compound:

Case Studies

5.1 Case Study: Inhibition of PD-1/PD-L1 Interaction

In a preclinical study involving tumor-bearing mice, researchers demonstrated that a compound structurally related to this compound significantly inhibited tumor growth by blocking the PD-1/PD-L1 pathway. This study highlighted the potential of using modified nucleotides as therapeutic agents in immuno-oncology .

5.2 Case Study: Modulation of Adenosine Receptors

Another investigation focused on the effects of this compound on adenosine receptor signaling in human immune cells. The results indicated that this compound could effectively modulate receptor activity, leading to altered cytokine production and enhanced immune responses against cancer cells .

Eigenschaften

CAS-Nummer |

97474-27-6 |

|---|---|

Molekularformel |

C11H17BrN5O12P3 |

Molekulargewicht |

584.1 g/mol |

IUPAC-Name |

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C11H17BrN5O12P3/c12-11(31(22,23)29-32(24,25)26)30(20,21)27-1-4-6(18)7(19)10(28-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10-11,18-19H,1H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,24,25,26)/t4-,6-,7-,10?,11?/m1/s1 |

InChI-Schlüssel |

SZDDAIIYYHYDHQ-PMTYRTFJSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Synonyme |

5'-adenylyl (alpha,beta-bromomethylene)diphosphonate 5'-adenylyl (alpha,beta-bromomethylene)diphosphonate, p(CHBr)ppA alpha,beta-bromomethylene-ATP pp(CHBr)pA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.